Cas no 2229554-14-5 ((1,1-difluoro-2-methylbut-3-yn-1-yl)benzene)

(1,1-Difluoro-2-methylbut-3-yn-1-yl)benzene is a fluorinated organic compound featuring a benzene ring substituted with a difluoromethyl and a 2-methylbut-3-ynyl group. This structure combines the stability of an aromatic ring with the reactivity of an alkyne and the electronic effects of fluorine atoms, making it a versatile intermediate in synthetic chemistry. The difluoromethyl group enhances electrophilic properties, while the alkyne moiety allows for further functionalization via click chemistry or cross-coupling reactions. Its unique structure is valuable in pharmaceutical and agrochemical research, particularly in the development of fluorinated analogs with improved metabolic stability and bioavailability. The compound’s well-defined reactivity profile supports precise synthetic applications.
(1,1-difluoro-2-methylbut-3-yn-1-yl)benzene structure
2229554-14-5 structure
Product Name:(1,1-difluoro-2-methylbut-3-yn-1-yl)benzene
CAS No:2229554-14-5
MF:C11H10F2
MW:180.193910121918
CID:6508849
PubChem ID:165973476
Update Time:2025-06-29

(1,1-difluoro-2-methylbut-3-yn-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • (1,1-difluoro-2-methylbut-3-yn-1-yl)benzene
    • 2229554-14-5
    • EN300-1861936
    • Inchi: 1S/C11H10F2/c1-3-9(2)11(12,13)10-7-5-4-6-8-10/h1,4-9H,2H3
    • InChI Key: VNKDHCCEYNPMPH-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1)(C(C#C)C)F

Computed Properties

  • Exact Mass: 180.07505664g/mol
  • Monoisotopic Mass: 180.07505664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

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Additional information on (1,1-difluoro-2-methylbut-3-yn-1-yl)benzene

Research Brief on (1,1-difluoro-2-methylbut-3-yn-1-yl)benzene (CAS: 2229554-14-5) in Chemical and Biomedical Applications

Recent advancements in the synthesis and application of fluorinated organic compounds have highlighted the significance of (1,1-difluoro-2-methylbut-3-yn-1-yl)benzene (CAS: 2229554-14-5) in chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and alkyne functionalities, has emerged as a versatile building block for drug discovery and material science. Its structural features enable selective modifications, making it valuable for the development of novel therapeutics and bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (1,1-difluoro-2-methylbut-3-yn-1-yl)benzene as a key intermediate in the synthesis of selective kinase inhibitors. Researchers utilized its alkyne group for click chemistry-based derivatization, yielding compounds with enhanced binding affinity and metabolic stability. The difluoromethyl moiety was found to improve pharmacokinetic properties by reducing oxidative metabolism, a common challenge in drug development.

In materials science, applications of this compound have expanded to include the development of fluorinated polymers with unique surface properties. A recent patent (WO2023056123) describes its incorporation into liquid crystal materials, where the difluoromethyl group contributes to improved thermal stability and optical characteristics. These advancements suggest potential applications in display technologies and advanced coatings.

Analytical characterization of 2229554-14-5 has been refined through recent methodological developments. Nuclear magnetic resonance (NMR) studies have provided detailed structural insights, particularly regarding the conformational preferences imposed by the gem-difluoro substitution. Mass spectrometry techniques have been optimized to track its metabolic fate in biological systems, supporting its growing use in tracer studies.

The safety profile of (1,1-difluoro-2-methylbut-3-yn-1-yl)benzene has been evaluated in recent toxicological assessments. While generally stable under standard handling conditions, specialized precautions are recommended when working with this compound at scale due to its reactive alkyne functionality. Current research is exploring greener synthetic routes to improve the sustainability of its production.

Future research directions for this compound appear promising, with several groups investigating its potential in targeted drug delivery systems. The combination of fluorine atoms and alkyne functionality offers unique opportunities for developing theranostic agents that combine therapeutic and diagnostic capabilities. As synthetic methodologies continue to advance, we anticipate expanded applications of 2229554-14-5 across multiple domains of chemical and biomedical research.

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